m-Tyramine

Overview

Description

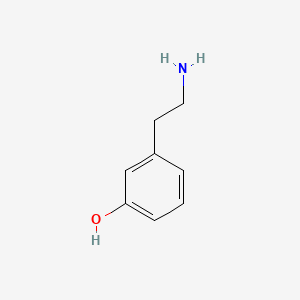

m-Tyramine (3-(2-aminoethyl)phenol) is an endogenous trace amine neuromodulator with a molecular formula of C₈H₁₁NO, a molecular weight of 173.64 g/mol, and a CAS registry number of 588-05-6 . It is synthesized from the amino acid m-tyrosine via decarboxylation and can be metabolized into dopamine through the action of CYP2D6 enzymes in peripheral tissues and the brain . Structurally, this compound features a hydroxyl group at the meta position of the benzene ring, distinguishing it from its isomers, p-tyramine (para-hydroxyl) and o-tyramine (ortho-hydroxyl).

This compound is implicated in modulating adrenergic and dopaminergic signaling, though its effects are less potent than those of classical neurotransmitters like dopamine. It is found in trace amounts in the human brain, particularly in regions such as the striatum, and has been studied for its role in neuropsychiatric conditions, including depression and Parkinson’s disease . Safety data classify this compound as hazardous for eye damage (Category 1) and acute oral toxicity (Category 4) .

Preparation Methods

Synthetic Routes and Reaction Conditions: m-Tyramine can be synthesized through the decarboxylation of meta-tyrosine using aromatic amino acid decarboxylase . This enzyme-mediated reaction is a common method for producing biogenic amines from their corresponding amino acids.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves the enzymatic decarboxylation of meta-tyrosine. This process can be optimized for large-scale production by using recombinant enzymes and bioreactors to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: m-Tyramine undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding aldehydes and acids.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: this compound can participate in substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.

Major Products:

Oxidation: Produces 3-hydroxyphenylacetaldehyde and 3-hydroxyphenylacetic acid.

Reduction: Produces various amine derivatives.

Substitution: Produces substituted phenethylamines.

Scientific Research Applications

Pharmacological Applications

1.1 Neurotransmitter Release

m-Tyramine functions as an indirect sympathomimetic agent by promoting the release of norepinephrine from sympathetic nerve endings. This mechanism underlies its hypertensive effects, making it relevant in studies related to cardiovascular health. Research indicates that this compound can influence blood pressure and heart rate, which is critical for understanding its role in hypertension and related disorders .

1.2 Migraine Management

Studies have shown that dietary intake of tyramine, including this compound, can trigger migraines in susceptible individuals. Consequently, a low-tyramine diet is often recommended for migraine sufferers to mitigate headache frequency and severity . This relationship highlights the importance of understanding tyramine's role in neurovascular dynamics.

Dietary Implications

2.1 Food Sources and Health Risks

This compound is commonly found in aged cheeses, fermented products, and certain alcoholic beverages. High levels of tyramine consumption can pose health risks, particularly for individuals taking monoamine oxidase inhibitors (MAOIs), as it may lead to hypertensive crises . Understanding the dietary sources of this compound is essential for managing intake among sensitive populations.

Genetic and Metabolic Considerations

3.1 Genetic Polymorphisms

Research has demonstrated that genetic variations in metabolic pathways can significantly affect individual responses to this compound. For instance, polymorphisms in the genes encoding monoamine oxidase A (MAO-A) can alter the metabolism of tyramine, leading to variability in pharmacokinetics and pharmacodynamics among different individuals . This genetic aspect is crucial for personalized medicine approaches.

3.2 Phenylketonuria (PKU)

In patients with phenylketonuria, elevated levels of phenylalanine can interfere with the synthesis of neurotransmitters such as dopamine and serotonin. Studies indicate that this compound may play a role in modulating these neurotransmitter systems, which are often disrupted in PKU patients . Understanding this relationship could inform dietary management strategies for individuals with PKU.

Case Studies and Research Findings

Mechanism of Action

m-Tyramine exerts its effects by acting as a neuromodulator in the central nervous system. It influences the release of catecholamines, such as dopamine and norepinephrine, by interacting with adrenergic and dopaminergic receptors . The compound is metabolized by enzymes such as monoamine oxidase and cytochrome P450 .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Metabolic Comparisons

Key Observations :

- Positional Isomerism: The hydroxyl group’s position (meta vs. para) significantly alters receptor affinity and metabolic fate. For example, p-tyramine is a stronger substrate for monoamine oxidase (MAO) than this compound .

- Dopamine Synthesis: this compound indirectly contributes to dopamine pools via CYP2D6, whereas dopamine is directly synthesized from L-DOPA . Notably, this compound may inhibit dopamine synthesis under certain conditions, contrasting with p-tyramine, which can act as a precursor .

Functional and Pharmacological Differences

Adrenergic and Dopaminergic Modulation

- This compound : Exhibits weaker agonism at adrenergic receptors compared to p-tyramine. It modulates dopaminergic signaling but lacks direct receptor activation .

- p-Tyramine: A potent adrenergic agonist, often associated with the "cheese effect" in MAO inhibitor therapy due to its ability to displace norepinephrine from vesicles .

- Dopamine : Binds directly to dopamine receptors (D1-D5), driving motor control, reward, and cognition. Its effects are orders of magnitude stronger than those of trace amines .

Research Findings and Clinical Implications

- Neuropsychiatric Roles : this compound’s inhibition of dopamine synthesis may contribute to pathologies like depression, where trace amine imbalances are observed .

- Therapeutic Potential: Trace amines, including this compound, are emerging targets for depression and neurodegenerative diseases due to their modulatory effects on monoamine systems .

- Bacterial Interactions: this compound facilitates plasminogen (PLG) activation on S. aureus surfaces, suggesting a role in bacterial pathogenicity .

Biological Activity

m-Tyramine, a naturally occurring monoamine compound, is a derivative of tyrosine and has garnered attention for its various biological activities, particularly in relation to neurotransmission and its interactions with monoamine oxidase (MAO) enzymes. This article explores the biological activity of this compound, focusing on its pharmacokinetics, pharmacodynamics, and clinical implications based on diverse research findings.

Overview of this compound

This compound is a biogenic amine that plays a significant role in the central nervous system (CNS) as a neuromodulator. It is synthesized from the amino acid tyrosine and is structurally related to other catecholamines. The compound is primarily metabolized by MAO, which catalyzes its oxidative deamination.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by genetic factors and the presence of MAO inhibitors. Studies have shown that the absorption and systemic exposure to tyramine can vary significantly among individuals due to genetic polymorphisms in transporters and enzymes involved in its metabolism.

- Absorption : Oral administration of this compound results in variable plasma concentrations, which are affected by the presence of food and individual metabolic rates. For instance, one study reported that the mean area under the curve (AUC) for tyramine after oral dosing was 3.74 min·ng/mL, indicating substantial interindividual variability in absorption rates .

- Metabolism : this compound is primarily metabolized by MAO-A in the gut and liver. Genetic variations in MAO-A can lead to differences in tyramine metabolism, affecting its bioavailability and pressor response .

Pharmacodynamics

The biological effects of this compound are largely mediated through its action on adrenergic receptors. It can induce vasoconstriction and increase blood pressure by releasing norepinephrine from sympathetic nerve endings.

- Pressor Response : The pressor effects of this compound are significantly amplified when MAO is inhibited. For instance, patients on MAO inhibitors exhibit exaggerated responses to tyramine ingestion, with studies showing that doses as low as 20 mg can lead to significant hypertensive crises .

- Clinical Implications : The interaction between dietary tyramine and MAO inhibitors necessitates dietary restrictions for patients taking these medications to avoid hypertensive episodes triggered by tyramine-rich foods such as aged cheeses and fermented products .

Case Studies

Several case studies illustrate the clinical relevance of this compound's biological activity:

- Hypertensive Crisis : A notable case involved a patient who experienced a hypertensive crisis after consuming cheese while on phenelzine, a non-selective MAO inhibitor. This incident underscores the need for dietary management in patients receiving MAO therapy .

- Migraine Trigger : Research has indicated that tyramine ingestion can precipitate migraine attacks in susceptible individuals. A systematic review found that 200 mg doses of tyramine were associated with headache onset in migraine patients .

Research Findings

Recent studies have expanded our understanding of this compound's role in various physiological processes:

- Genetic Influences : A study examining the pharmacogenetics of tyramine showed that variations in OCT1 and CYP2D6 genes significantly impacted tyramine pharmacokinetics, suggesting personalized approaches to treatment involving tyramine .

- Neurotransmitter Interactions : In animal models, this compound has been shown to influence dopamine and serotonin synthesis indirectly by modulating precursor availability under conditions such as phenylketonuria (PKU), where elevated phenylalanine levels inhibit neurotransmitter synthesis .

Q & A

Q. Basic: What are the established methods for quantifying m-Tyramine in biological tissues, and how do experimental conditions influence measurements?

Answer:

this compound quantification typically employs high-performance liquid chromatography (HPLC) coupled with electrochemical or mass spectrometry detection. For instance, Juorio (1979) measured this compound levels in mouse brain tissues using ng/g wet weight metrics under controlled drug treatments, revealing baseline concentrations of 6.2 ng/g in untreated controls . Methodological considerations include:

- Sample preparation : Rapid tissue freezing to prevent enzymatic degradation.

- Pharmacological controls : Use of monoamine oxidase inhibitors (e.g., Clorgyline) to stabilize this compound levels, as seen in its 68% increase under 10 mg/kg Clorgyline .

- Temporal factors : Measurements taken 1–4 hours post-treatment to account for drug pharmacokinetics.

Q. Advanced: How do conflicting data on this compound modulation by antipsychotics inform receptor interaction hypotheses?

Answer:

Contradictory results in drug-induced this compound changes (e.g., Haloperidol increasing this compound by 37% vs. Spiperone showing no effect ) suggest receptor subtype specificity. Methodological strategies to resolve contradictions include:

- Receptor profiling : Differentiate D2 vs. 5-HT2A receptor affinities of drugs like Haloperidol (D2-selective) and Spiperone (broad-spectrum).

- Dose-response analysis : Compare low vs. high doses (e.g., α-Flupenthixol at 0.5 mg/kg vs. 2.0 mg/kg) to identify threshold effects.

- In vivo vs. in vitro models : Discrepancies may arise from systemic metabolism in vivo versus direct receptor assays in vitro.

Q. Basic: What are the safety protocols for handling this compound in laboratory settings?

Answer:

Per safety data sheets (SDS), this compound requires:

- Storage : Below -15°C in sealed containers to prevent oxidation .

- Exposure mitigation : Immediate rinsing of eyes/skin with water for 15 minutes upon contact, referencing H318 (eye damage) and H302 (oral toxicity) classifications .

- Waste disposal : Combustion in chemical incinerators with afterburners to avoid environmental release .

Q. Advanced: How can structural rigidity in this compound analogs clarify its receptor coupling mechanisms?

Answer:

Studies using rigid analogs like 7-OH-DPAT (a locked this compound derivative) reveal dual binding modes at dopamine D2 receptors (D2R):

- TM5-only binding : Observed in (S)-7-OH-DPAT, which biases signaling toward GαoB with 12-fold selectivity over β-arrestin .

- TM5/TM6 co-binding : (R)-7-OH-DPAT retains high β-arrestin recruitment, mimicking endogenous dopamine .

Methodological insights : - Crystallography/MD simulations : Resolve rotational freedom of the hydroxyl-amine moiety.

- Mutagenesis : H6.55N/F mutations in D2R disrupt TM6 interactions, validating binding mode hypotheses .

Q. Basic: What physiological roles does this compound play in neuromodulation?

Answer:

this compound acts as a trace amine-associated receptor (TAAR1) agonist and modulates dopaminergic/adrenergic signaling:

- Adrenergic effects : Competes with catecholamines for vesicular storage, altering synaptic concentrations .

- Species variability : Rodent models show stronger central effects, while human data emphasize peripheral actions (e.g., blood pressure regulation).

Q. Advanced: How do interspecies differences in this compound metabolism challenge translational research?

Answer:

Key challenges include:

- Enzyme specificity : Rodent monoamine oxidase (MAO) isoforms metabolize this compound faster than human MAO-B, necessitating species-specific pharmacokinetic models.

- Receptor expression : TAAR1 density varies across species, affecting functional readouts (e.g., locomotor activity in mice vs. humans).

Mitigation strategies : - Cross-species receptor assays : Use transfected cell lines expressing human or rodent TAAR1/D2R.

- Metabolite tracking : LC-MS/MS to quantify species-specific metabolites like m-hydroxyphenylacetic acid.

Q. Basic: How should researchers design dose-response experiments for this compound in neuropharmacological studies?

Answer:

- Dose range : Start with 0.1–10 mg/kg in vivo, based on Juorio’s data showing linear responses up to 10 mg/kg .

- Timepoints : Measure acute effects at 30–60 minutes and chronic effects over 7–14 days.

- Negative controls : Include vehicle-treated groups and TAAR1/D2R knockout models to isolate receptor-mediated effects.

Q. Advanced: What computational tools predict this compound’s binding affinity to novel receptor targets?

Answer:

- Molecular docking : Software like AutoDock Vina models this compound’s interaction with TAAR1, leveraging its phenol-ethylamine scaffold .

- MD simulations : Reveal dynamic binding poses, e.g., hydroxyl group rotation impacting TM5/TM6 contacts .

- QSAR models : Corrogate structural analogs (e.g., p-tyramine) to predict off-target effects on serotonin receptors.

Properties

IUPAC Name |

3-(2-aminoethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHFGJTVYMNRGBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3458-98-8 (hydrochloride) | |

| Record name | m-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50207522 | |

| Record name | 3-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

10.4 mg/mL at 15 °C | |

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

588-05-6 | |

| Record name | m-Tyramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Tyramine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Tyramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50207522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxyphenethylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | M-TYRAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K1OA38R0EZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

164 - 165 °C | |

| Record name | m-Tyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0004989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.